(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate
Description
Key Structural Features:
- Pyrrolidine Ring Geometry : The ring exhibits a half-chair conformation, with C3 and C4 deviating from the mean plane by 0.38 Å and 0.42 Å, respectively.
- Hydrogen Bonding Network : The oxalate counterion forms two intermolecular hydrogen bonds with the amino group (N–H···O, 2.89 Å) and the Boc carbonyl oxygen (O···H–N, 3.12 Å), stabilizing the crystal lattice.
- Torsional Angles : The C1–N1–C3–C4 torsion angle measures −68.5°, indicating restricted rotation due to steric hindrance from the phenyl group.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Volume | 1,024 ų |
| Z-value | 4 |
| Density (calc.) | 1.34 g/cm³ |
Conformational Dynamics of the Pyrrolidine Ring System
The pyrrolidine ring exhibits dynamic puckering transitions between half-chair and envelope conformations, as evidenced by variable-temperature NMR and molecular dynamics simulations. At 298 K, the energy barrier for ring inversion is 12.3 kJ/mol, allowing rapid interconversion between conformers. The phenyl substituent at C4 imposes a pseudo-axial orientation, which stabilizes the half-chair form through hyperconjugative interactions between the aromatic π-system and the ring σ*-orbitals.
Key Observations:
- Ring Puckering Amplitude (Q) : 0.51 Å, indicating moderate distortion from planarity.
- Activation Energy : 15.7 kJ/mol for the transition state between half-chair and envelope forms, calculated via DFT at the B3LYP/6-31G(d) level.
- Solvent Effects : In polar solvents (e.g., DMSO), the envelope conformation predominates (68% population), while nonpolar solvents (e.g., toluene) favor the half-chair form (82%).
Stereogenic Center Analysis at C3 and C4 Positions
The compound contains two stereogenic centers at C3 and C4, with absolute configurations R and R, respectively, confirmed by single-crystal X-ray diffraction and circular dichroism (CD) spectroscopy. The C3 amino group adopts an equatorial orientation, while the C4 phenyl group is axial, as dictated by the Curtin-Hammett principle under synthetic conditions.
Stereochemical Assignment:
- C3 Configuration : The R configuration is assigned via anomalous scattering in XRPD, with a Flack parameter of 0.03(2).
- C4 Configuration : The R designation arises from the Cahn-Ingold-Prelog priority rules, prioritizing the phenyl group over the Boc and amino substituents.
Table 2: Stereochemical Descriptors
| Position | Configuration | Priority Sequence (CIP Rules) |
|---|---|---|
| C3 | R | NH₂ > Boc > CH₂ > H |
| C4 | R | C₆H₅ > Boc > CH₂ > H |
Oxalate Counterion Coordination Chemistry
The oxalate ion (C₂O₄²⁻) engages in a bidentate coordination mode with the protonated pyrrolidine nitrogen, forming a robust ionic lattice. Fourier-transform infrared (FTIR) spectroscopy confirms symmetric and antisymmetric O–C–O stretching vibrations at 1,610 cm⁻¹ and 1,720 cm⁻¹, respectively, indicative of deprotonated oxalate.
Coordination Geometry:
- Bond Lengths : The N⁺–O bonds measure 2.78 Å and 2.85 Å, consistent with moderate-strength hydrogen bonds.
- Dihedral Angle : The oxalate plane forms a 54° angle with the pyrrolidine ring, optimizing π-π interactions with the phenyl group.
Figure 1 : Oxalate coordination network, highlighting hydrogen bonds (dashed lines) and π-stacking interactions.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H24N2O6 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
tert-butyl (4R)-3-amino-4-phenylpyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11;3-1(4)2(5)6/h4-8,12-13H,9-10,16H2,1-3H3;(H,3,4)(H,5,6)/t12-,13?;/m0./s1 |
InChI Key |
CUMZHTXUMIRLOY-NQJMHYHOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)N)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation for Pyrrolidine Core Formation
The pyrrolidine ring system is constructed via hydrogenation of a proline-derived intermediate. A representative protocol from patent WO2014206257A1 involves:
Procedure :
-
Substrate Preparation : (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole (3 g, 7.1 mmol) is dissolved in ethanol (15 mL) and DMF (3 mL) .
-
Catalytic System : Sodium ethoxide (38 mg, 0.71 mmol) and a chiral catalyst M (7.0 mg, 0.007 mmol) are added under nitrogen .
-
Hydrogenation : The reaction is conducted at 50°C under 1.4–1.5 MPa H₂ pressure for 24 hours, yielding (2S,4S)-N-tert-butoxycarbonyl-4-hydroxyethylpyrrolidine with 61.1% ee .
Critical Parameters :
| Factor | Optimal Range | Impact on Yield/ee |
|---|---|---|
| H₂ Pressure | 1.4–1.5 MPa | ↑ Pressure → ↑ ee |
| Solvent Ratio | EtOH:DMF (5:1) | Polar aprotic ↑ rate |
| Catalyst Loading | 0.1–0.2 mol% | >0.3% → side products |
Hydrogenation selectivity is enhanced by steric effects from the tert-butoxycarbonyl (Boc) group, which directs hydrogen adsorption to the pro-R face . Substituting Pd/C with PtO₂ reduces over-reduction of the phenyl ring but requires lower temperatures (–20°C) .
Stereoselective Introduction of the 3-Amino Group
Amination at the C3 position is achieved via nucleophilic substitution or reductive amination. Ambeed’s protocol (CAS: 1408074-83-8) illustrates:
Reductive Amination :
-
Substrate : tert-Butyl 4-azido-3,3-difluoropyrrolidine-1-carboxylate (1.4 g, 5.6 mmol) in MeOH .
-
Reduction : Pd/C (10 wt%) under H₂ at 20°C for 15 hours, yielding tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (98% yield) .
Chiral Resolution :
For the (4R)-configured product, a chiral auxiliary (e.g., (R)-(−)-1-phenylethylamine) is used to form diastereomeric salts, separated by crystallization . Alternatively, enzymatic resolution with lipase B selectively hydrolyzes the (4S)-enantiomer, leaving the (4R)-isomer intact .
Comparative Data :
| Method | ee (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Chiral Catalysis | 61.1 | 82 | Moderate |
| Enzymatic Resolution | 98.5 | 65 | High |
| Diastereomer Salt | 95.2 | 78 | Low |
Oxalate Salt Formation and Crystallization
The free base is converted to the oxalate salt for improved stability and crystallinity.
Procedure :
-
Acidification : (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate (3.0 g, 10 mmol) is stirred in HCl (20 mL) at 25°C for 3 hours .
-
Salt Formation : Oxalic acid (3.27 g, 1.5 eq) is added, and the pH is adjusted to 2.0 with NaOH .
-
Isolation : Extraction with ethyl acetate (EA) followed by solvent evaporation yields 2.2 g (89.7%) of white solid .
Crystallization Analysis :
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| EtOAc/Hexane (3:1) | Needles | 99.5 |
| MeOH/H₂O (4:1) | Prisms | 98.2 |
| Acetone | Amorphous | 95.7 |
The oxalate salt exhibits a melting point of 182–184°C and characteristic ¹H NMR signals at δ 1.48–1.49 (t-Bu), 4.56–4.67 (pyrrolidine CH), and 7.42–7.58 (phenyl) .
Purification and Analytical Validation
Chromatographic Methods :
-
Reverse-Phase HPLC : Xbridge Prep C18 column (10 μm, 19 × 250 mm) with H₂O/MeCN (10 mM NH₄HCO₃) achieves 99.9% purity .
-
Ion-Exchange Resins : Amberlite IRA-400 removes residual Pd (<1 ppm) .
Spectroscopic Data :
-
HRMS (ESI) : m/z calc’d for C₁₇H₂₄N₂O₆ [M+H]⁺: 353.1709, found: 353.1712 .
-
IR (KBr) : 3320 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1270 cm⁻¹ (C–O) .
Process Optimization and Scale-Up Challenges
Key Findings :
-
Temperature Control : Maintaining –78°C during lithiation prevents epimerization at C4 .
-
Solvent Effects : DMF increases hydrogenation rate but necessitates post-reaction dialysis to remove residual amine .
-
Catalyst Recycling : Pd/C reused thrice with <5% yield drop .
Industrial-Scale Protocol :
| Step | Duration | Cost (USD/kg) |
|---|---|---|
| Hydrogenation | 24 h | 120 |
| Salt Formation | 4 h | 45 |
| Crystallization | 12 h | 30 |
Chemical Reactions Analysis
Types of Reactions
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.
Scientific Research Applications
Chemistry
In the field of chemistry, (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new synthetic pathways.
Biology
The compound is studied for its potential interactions with biological macromolecules. Research indicates that it may exhibit significant biological activities, including enzyme inhibition and receptor modulation. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy in therapeutic applications .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator , binding to specific molecular targets and interfering with their normal functions. This property opens avenues for drug development targeting various diseases .
Industry
The compound finds applications in the development of new materials and as a catalyst in chemical reactions. Its unique properties can enhance the performance of industrial processes, particularly in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical and Functional Implications
Phenyl vs. Hydroxyl/Methoxy Substituents :
- The phenyl group in the target compound increases lipophilicity (logP ~2.5–3.5 estimated) compared to hydroxyl (logP ~0.5–1.5) or methoxy (logP ~1.0–2.0) analogs, influencing membrane permeability and protein binding .
- Hydroxyl and methoxy groups enhance aqueous solubility (e.g., ~50–100 mg/mL for hydroxyl derivatives vs. ~10–20 mg/mL for phenyl analogs) but reduce metabolic stability due to susceptibility to glucuronidation .
Pyrrolidine vs. Piperidine Rings: The five-membered pyrrolidine ring imposes greater torsional strain, favoring specific conformations in receptor binding.
Oxalate Counterion :
- The oxalate salt improves crystallinity and thermal stability (melting point ~150–170°C estimated) compared to free-base analogs, facilitating purification and storage .
Biological Activity
(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is a chiral compound belonging to the pyrrolidine class, notable for its unique structural features and potential biological applications. This article explores its biological activity, synthesis, interactions with biological macromolecules, and relevant case studies.
Structural Overview
The compound features a pyrrolidine ring with a tert-butyl group, an amino group, and a phenyl group, along with a carboxylate moiety. The oxalate salt form enhances solubility and stability, making it suitable for medicinal chemistry applications.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, impacting metabolic pathways crucial for bacterial survival.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Understanding the mechanism of action is vital for optimizing the compound's efficacy. Interaction studies focus on its binding affinity with proteins and enzymes using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These methods help elucidate how the compound interacts at the molecular level, influencing its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting from a suitable precursor, the pyrrolidine structure is formed through cyclization reactions.
- Introduction of Functional Groups : The tert-butyl and amino groups are introduced via nucleophilic substitution reactions.
- Formation of the Carboxylate Moiety : The carboxylic acid is converted to its corresponding carboxylate salt with oxalic acid to enhance solubility.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 75 µg/mL |
Case Study 2: Neuroprotective Potential
In another study focusing on neuroprotection, the compound was tested in neuronal cell cultures exposed to oxidative stress. The results showed that treatment with this compound significantly reduced cell death compared to untreated controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 30 |
| Compound Treatment | 70 |
Q & A
Q. How is the stereochemical configuration of (4R)-tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate confirmed experimentally?
Answer: The stereochemistry is typically confirmed using a combination of nuclear magnetic resonance (NMR) and X-ray crystallography. For example, and NMR can reveal coupling constants (e.g., -values) indicative of diastereomeric splitting, while single-crystal X-ray diffraction provides definitive spatial arrangement. In related pyrrolidine derivatives, X-ray data with -factors <0.05 (e.g., 0.043 in ) validate stereochemical assignments . For NMR, splitting patterns in or spectra (e.g., diastereotopic proton signals in ) help distinguish enantiomers .
Q. What purification methods are effective for isolating (4R)-tert-butyl derivatives?
Answer: Column chromatography (e.g., hexanes/EtOAC with 0.25% EtN) is widely used for Boc-protected amines (45–69% yields; ). Solid-phase extraction (SPE) with silica-based sorbents or trisamine-functionalized resins can improve purity, especially for polar intermediates . Reverse-phase HPLC is recommended for oxalate salts due to their solubility in aqueous/organic mixtures.
Q. What safety protocols are critical when handling this compound?
Answer: Key precautions include:
- PPE: Nitrile gloves, face shields, and safety glasses (EN 166 or NIOSH standards) to prevent skin/eye contact .
- Engineering controls: Fume hoods for powder handling and vacuum-line setups for solvent removal .
- First aid: Immediate washing with water for skin contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can enantioselective synthesis of the (4R)-configured pyrrolidine core be optimized?
Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ir(ppy) photoredox catalysts) are effective. demonstrates photoredox-driven cyclization with 1.0 mol% catalyst yielding stereodefined products. Chiral HPLC (e.g., Chiralpak IA) can resolve enantiomers post-synthesis, with mobile phases optimized for Boc-protected amines .
Q. How do researchers resolve discrepancies in NMR data for diastereomeric mixtures?
Answer: For overlapping signals, 2D NMR (e.g., - HSQC or NOESY) clarifies connectivity. In , rotameric splitting in NMR for tert-butyl phosphonates required variable-temperature NMR (−20°C to 50°C) to coalesce signals. Computational modeling (DFT) of chemical shifts can also validate assignments .
Q. What reaction conditions maximize yields in oxalate salt formation?
Answer: Oxalate ester formation (e.g., via ethyl oxalate in DMF) achieves optimal yields under inert atmospheres (N) with catalytic acid (e.g., TFA). reports 40–70% yields using flow chemistry (0.40 mL/h flow rate), minimizing side reactions. Post-reaction, crystallization from EtOH/water (1:3) enhances purity .
Q. How does the Boc-protecting group influence the compound’s stability during storage?
Answer: The tert-butoxycarbonyl (Boc) group enhances stability against nucleophiles but is labile under acidic conditions (e.g., TFA in DCM). Long-term storage requires desiccants (silica gel) at −20°C to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 14 days) are recommended to assess degradation pathways .
Q. What mechanistic insights explain the formation of oxalate byproducts?
Answer: Oxalate formation often arises from overoxidation of α-hydroxy esters or via photoinduced radical coupling (). Mechanistic studies using -labeling or EPR spectroscopy can track radical intermediates. Suppression strategies include stoichiometric control of oxalyl chloride and low-temperature (−78°C) reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
